2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate

Vue d'ensemble

Description

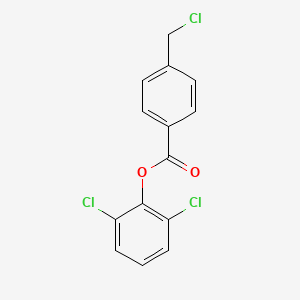

2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate is an organic compound with the molecular formula C14H9Cl3O2. It is characterized by the presence of two chlorine atoms on the phenyl ring and a chloromethyl group attached to the benzoate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate typically involves the esterification of 2,6-dichlorophenol with 4-(chloromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution under specific conditions.

Key Findings:

-

Cyanide Substitution : Reacting with potassium cyanide (KCN) in acetonitrile at 50°C replaces the chlorine atom with a cyanide group, forming 4-(cyanomethyl)benzoate derivatives. This reaction mirrors methodologies used for analogous bromomethyl compounds .

-

Conditions : KCN (2 eq.), acetonitrile, 4 hours, 50°C.

-

Mechanism : Likely follows an SN2 pathway due to the primary alkyl halide structure.

-

Challenges:

-

Over-substitution or phenyl ring chlorination is minimized using inhibitors like triethanolamine, as noted in chlorination protocols for related compounds .

Ester Hydrolysis

The ester group (–COO–) is susceptible to hydrolysis, yielding carboxylic acid and phenol derivatives.

Acidic vs. Basic Hydrolysis:

-

Optimized Yield : Hydrolysis at 50–80°C with water minimizes byproducts (e.g., <5% hydroxymethyl derivatives) .

Thermal Stability and Decomposition

Elevated temperatures induce decomposition or side reactions:

Key Observations:

-

Beyond 140°C :

Thermal Data:

| Temperature (°C) | Observation | Source |

|---|---|---|

| 70–140 | Controlled chlorination | |

| >140 | Increased dichlorination byproducts |

Acylation Reactions:

-

Reacts with oxalyl chloride in the presence of DMF to form acyl chlorides, facilitating further esterification .

Comparative Reactivity

The dichlorophenyl ring’s electron-withdrawing effects reduce electrophilic substitution activity. Reactivity is dominated by:

-

Chloromethyl Group : High susceptibility to SN2 reactions.

-

Ester Group : Hydrolysis-driven transformations.

Byproduct Management

Industrial processes emphasize selectivity to avoid costly purification:

Applications De Recherche Scientifique

Overview of 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate Applications

The compound this compound demonstrates significant potential in specialized chemical and industrial applications, with a primary focus on pesticide and insecticide technologies .

Pesticide and Insecticide Industry

The compound serves as a critical active ingredient in advanced pesticide formulations . Its unique chemical structure enables:

- Enhanced pest control mechanisms

- Targeted chemical interactions with insect biological systems

- Improved agricultural protection strategies

Chemical Characteristics Enabling Applications

The molecular structure of this compound provides several distinctive features:

- Chlorinated phenyl groups

- Chloromethyl functional group

- Benzoate backbone

These structural elements contribute to its effectiveness in various chemical processes and industrial applications.

Research Potential

While the search results provide limited comprehensive details, the compound shows promise in:

- Organic synthesis intermediates

- Chemical engineering research

- Specialized agricultural chemical development

Limitations and Considerations

Important Caveats:

- Detailed scientific research applications require further investigation

- Limited publicly available comprehensive studies

- Requires advanced scientific validation

Recommended Next Steps:

- Conduct targeted research on molecular interactions

- Develop detailed chemical characterization studies

- Explore potential environmental and biological impacts

Mécanisme D'action

The mechanism of action of 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenyl 4-(Chloromethyl)Benzoate

- 2,6-Dichlorophenyl 4-(Bromomethyl)Benzoate

- 2,6-Dichlorophenyl 4-(Hydroxymethyl)Benzoate

Uniqueness

2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the chloromethyl group.

Activité Biologique

2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate is an organic compound with the molecular formula . This compound is characterized by its structural features, including two chlorine atoms on the phenyl ring and a chloromethyl group attached to the benzoate moiety. Its synthesis typically involves the esterification of 2,6-dichlorophenol with 4-(chloromethyl)benzoic acid, often utilizing dehydrating agents like thionyl chloride or phosphorus trichloride to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways and cellular processes, making it a compound of interest in pharmacological research.

Research Findings

Recent studies have explored the compound's potential applications in various biological contexts:

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways. Its ability to covalently modify enzymes suggests potential therapeutic applications in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

- Cytotoxicity : Research has also indicated that certain derivatives display cytotoxic effects against cancer cell lines. For example, compounds with similar halogenated structures have demonstrated IC50 values indicating potent cytotoxicity against human leukemia cells .

Table 1: Summary of Biological Activities

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety in potential therapeutic applications. Studies have indicated low acute toxicity levels in model organisms, which is promising for future drug development. For example, compounds structurally related to this benzoate have been classified as low-toxicity based on their effects on zebrafish embryos .

Propriétés

IUPAC Name |

(2,6-dichlorophenyl) 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-8-9-4-6-10(7-5-9)14(18)19-13-11(16)2-1-3-12(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPPVBWFKIDECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=C(C=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380282 | |

| Record name | 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-16-6 | |

| Record name | 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.